molecular formula C13H13ClN2OS B186836 2-(4-Chlorophenyl)hexahydro-3-thioxoimidazo(1,5-a)pyridin-1(5H)-one CAS No. 70325-75-6

2-(4-Chlorophenyl)hexahydro-3-thioxoimidazo(1,5-a)pyridin-1(5H)-one

Cat. No. B186836
CAS RN: 70325-75-6
M. Wt: 280.77 g/mol
InChI Key: XXODRLUQHYVIDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)hexahydro-3-thioxoimidazo(1,5-a)pyridin-1(5H)-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. This compound belongs to the class of thioxoimidazopyridines, which has been extensively studied for their diverse biological activities.

Mechanism Of Action

The exact mechanism of action of 2-(4-Chlorophenyl)hexahydro-3-thioxoimidazo(1,5-a)pyridin-1(5H)-one is not fully understood. However, it has been reported to act by inhibiting the activity of various enzymes, including DNA topoisomerase, acetylcholinesterase, and xanthine oxidase.

Biochemical And Physiological Effects

2-(4-Chlorophenyl)hexahydro-3-thioxoimidazo(1,5-a)pyridin-1(5H)-one has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi, and to exhibit antiviral activity against several viruses. It has also been reported to exhibit antitumor activity by inducing apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(4-Chlorophenyl)hexahydro-3-thioxoimidazo(1,5-a)pyridin-1(5H)-one in lab experiments is its broad spectrum of biological activities, which makes it a promising candidate for drug discovery and development. However, one of the main limitations is its relatively complex synthesis method, which may limit its availability and use in large-scale experiments.

Future Directions

There are several future directions for the research on 2-(4-Chlorophenyl)hexahydro-3-thioxoimidazo(1,5-a)pyridin-1(5H)-one. One potential direction is to investigate its potential applications in the treatment of viral infections, such as COVID-19. Another direction is to explore its potential use as a therapeutic agent for the treatment of various types of cancer. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for large-scale production.

Synthesis Methods

The synthesis of 2-(4-Chlorophenyl)hexahydro-3-thioxoimidazo(1,5-a)pyridin-1(5H)-one is a multi-step process that involves the reaction of 4-chlorobenzaldehyde with 1,5-diaminopentane, followed by the condensation of the resulting imine with carbon disulfide, and finally, the cyclization of the resulting thioamide to form the target compound.

Scientific Research Applications

2-(4-Chlorophenyl)hexahydro-3-thioxoimidazo(1,5-a)pyridin-1(5H)-one has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory activities.

properties

CAS RN

70325-75-6

Product Name

2-(4-Chlorophenyl)hexahydro-3-thioxoimidazo(1,5-a)pyridin-1(5H)-one

Molecular Formula

C13H13ClN2OS

Molecular Weight

280.77 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-sulfanylidene-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridin-1-one

InChI

InChI=1S/C13H13ClN2OS/c14-9-4-6-10(7-5-9)16-12(17)11-3-1-2-8-15(11)13(16)18/h4-7,11H,1-3,8H2

InChI Key

XXODRLUQHYVIDX-UHFFFAOYSA-N

SMILES

C1CCN2C(C1)C(=O)N(C2=S)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CCN2C(C1)C(=O)N(C2=S)C3=CC=C(C=C3)Cl

Origin of Product

United States

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